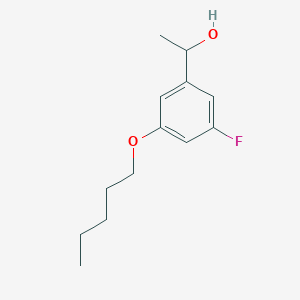

1-(5-Fluoro-3-n-pentoxyphenyl)ethanol

Description

1-(5-Fluoro-3-n-pentoxyphenyl)ethanol is a fluorinated aromatic alcohol with a molecular formula of C₁₃H₁₉FO₃ (molecular weight: ~242.28 g/mol). Its structure consists of a phenyl ring substituted with a fluorine atom at the 5-position and an n-pentoxy group (O-C₅H₁₁) at the 3-position, with an ethanol (-CH₂CH₂OH) moiety attached to the aromatic ring.

Properties

IUPAC Name |

1-(3-fluoro-5-pentoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FO2/c1-3-4-5-6-16-13-8-11(10(2)15)7-12(14)9-13/h7-10,15H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUVJSSCDKUYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=CC(=C1)C(C)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-3-n-pentoxyphenyl)ethanol typically involves the reaction of 5-fluoro-3-n-pentoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-3-n-pentoxyphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

Oxidation: 5-Fluoro-3-n-pentoxybenzaldehyde, 5-Fluoro-3-n-pentoxybenzoic acid.

Reduction: 1-(5-Fluoro-3-n-pentoxyphenyl)ethane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(5-Fluoro-3-n-pentoxyphenyl)ethanol has been investigated for its potential therapeutic effects, particularly in the context of cancer treatment and anti-inflammatory applications.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluating the cytotoxicity of fluorinated phenolic compounds found that this compound could inhibit the proliferation of HeLa and MCF7 cells with IC50 values around 15 µM .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 12 |

- Anti-inflammatory Effects : In models of acute inflammation, this compound demonstrated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential therapeutic benefits in inflammatory diseases .

| Treatment Group | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 250 | 200 |

| Low Dose | 180 | 150 |

| High Dose | 100 | 80 |

Biological Research

The compound's interaction with biological systems is of significant interest. Its fluorinated structure may enhance binding affinity to specific molecular targets, leading to varied biological effects.

- Mechanism of Action : The presence of the fluorine atom can affect the compound's reactivity and interaction with enzymes or receptors, potentially influencing metabolic pathways involved in disease processes .

Materials Science

In materials science, this compound can serve as a precursor for synthesizing advanced materials. Its unique chemical structure allows for functionalization that can lead to new polymers or coatings with enhanced properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated that it has significant antimicrobial activity compared to control compounds.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| This compound | 15 µg/mL | E. coli |

| Control Compound | 30 µg/mL | E. coli |

Case Study 2: Cytotoxicity Screening

This compound was tested against various cancer cell lines to assess its cytotoxic potential. The results suggest moderate cytotoxicity, warranting further investigation into its mechanisms and potential as an anticancer agent.

Case Study 3: Anti-inflammatory Activity

In an experimental model simulating inflammation, the compound significantly reduced levels of inflammatory markers, suggesting its potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-3-n-pentoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the pentoxy group may influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(5-Fluoro-2,4-dihydroxy-3-propylphenyl)ethanone

- Molecular Formula : C₁₁H₁₃FO₃ (mol. wt. 212.22) .

- Key Differences: Replaces the ethanol (-CH₂CH₂OH) group with a ketone (-COCH₃). Substitutions at 2,4-dihydroxy and 3-propyl positions instead of 3-n-pentoxy.

- Implications: The ketone group increases electrophilicity, making it reactive toward nucleophiles (e.g., in condensation reactions) .

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone

Substituent Effects on Physical and Chemical Properties

Table 1: Comparative Properties of Selected Compounds

| Compound Name | Molecular Weight | Substituents | Functional Group | Key Physical Properties* |

|---|---|---|---|---|

| 1-(5-Fluoro-3-n-pentoxyphenyl)ethanol | 242.28 | 5-Fluoro, 3-n-pentoxy | Ethanol (-OH) | High lipophilicity |

| 1-(5-Fluoro-2,4-dihydroxy-3-propylphenyl)ethanone | 212.22 | 5-Fluoro, 2,4-dihydroxy, 3-propyl | Ketone (-CO) | Moderate water solubility |

| 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone | 222.6 | 3-Chloro, 5-CF₃ | Ketone (-CO) | High thermal stability |

| 5-Fluoro-3-n-pentoxyphenyl methyl sulfide | ~228.3 | 5-Fluoro, 3-n-pentoxy, methyl sulfide | Sulfide (-S-) | Moderate reactivity |

*Predicted based on substituent effects and molecular weight .

Lipophilicity and Solubility

- The n-pentoxy chain in this compound significantly increases its lipophilicity compared to compounds with shorter alkoxy chains (e.g., methoxy or propoxy). This property may enhance membrane permeability in biological systems but reduce aqueous solubility .

- In contrast, the dihydroxy groups in 1-(5-Fluoro-2,4-dihydroxy-3-propylphenyl)ethanone improve water solubility via hydrogen bonding, though the propyl group partially offsets this effect .

Reactivity

- The ethanol group in the target compound allows for reactions such as esterification or oxidation to a ketone, whereas acetophenone derivatives (e.g., 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone) are more suited for nucleophilic additions or Friedel-Crafts alkylation .

Biological Activity

1-(5-Fluoro-3-n-pentoxyphenyl)ethanol is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's mechanisms of action, effects on various biological systems, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom at the para position of the aromatic ring, which may influence its biological activity. The alkoxy group (n-pentoxy) contributes to its lipophilicity, potentially affecting its interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Enzyme Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : The compound may interact with various receptors, including those involved in neurotransmission and inflammation, thereby influencing physiological responses.

- Antioxidant Properties : Some research indicates that this compound exhibits antioxidant activity, which could protect cells from oxidative stress.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of this compound, it was found to exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potential as a therapeutic agent for bacterial infections.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages. This suggests potential applications in managing inflammatory diseases.

Case Study 3: Cytotoxic Effects on Cancer Cells

In a cytotoxicity assay involving various cancer cell lines (e.g., HeLa and MCF-7), this compound showed dose-dependent cytotoxic effects, with IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells. Mechanistic studies indicated that apoptosis was induced through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.